GPR84 Agonist Potency Maintenance vs. the Superior Potency of PSB-16671
In a direct head-to-head comparison from the same study, 5,5'-difluoro-DIM (PSB-15160) exhibited potent GPR84 agonism with an EC50 of 80.0 nM in a cAMP accumulation assay, but it is less potent than its 5,7-difluoro congener, di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671), which showed an EC50 of 41.3 nM [1]. This 1.94-fold difference in potency indicates that the addition of fluorine atoms at the 7-position significantly boosts activity. However, the distinct substitution pattern of PSB-15160 provides a unique tool for probing the spatial requirements of the receptor's orthosteric site and serves as a critical intermediate in the SAR landscape linking the inactive parent DIM to the more potent PSB-16671.
| Evidence Dimension | GPR84 Agonist Potency (EC50, cAMP Assay) |
|---|---|
| Target Compound Data | EC50 = 80.0 nM (PSB-15160) |
| Comparator Or Baseline | PSB-16671 (di(5,7-difluoro-DIM)): EC50 = 41.3 nM |
| Quantified Difference | 1.94-fold less potent than PSB-16671 |
| Conditions | Human GPR84 receptor; cAMP accumulation assay; in vitro |
Why This Matters
For researchers mapping the GPR84 orthosteric binding pocket or investigating the specific pharmacophoric contribution of 7-position substitution, PSB-15160 is the essential direct comparator that bridges the activity gap between the inactive parent and the more heavily fluorinated analog.
- [1] Pillaiyar, T., Köse, M., Sylvester, K., et al. (2017). Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84. Journal of Medicinal Chemistry, 60(9), 3636-3655. View Source
